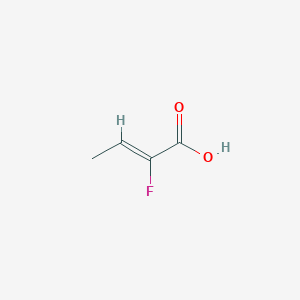

2-Fluorobut-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

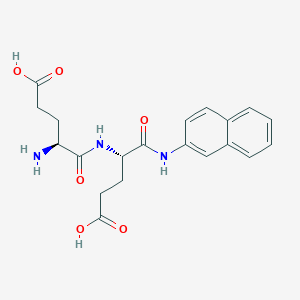

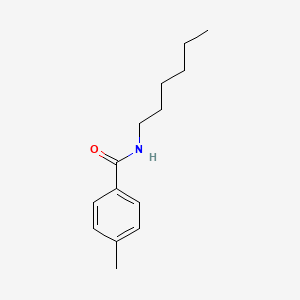

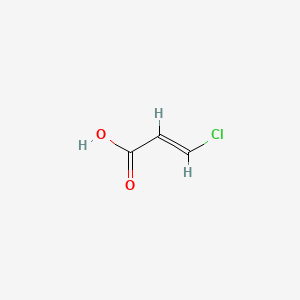

“2-Fluorobut-2-enoic acid”, also known as “2-Fluoro-2-butenoic acid”, is a carboxylic acid containing a vinyl fluoride group. It has a CAS Number of 2365-87-9 and a molecular weight of 104.08 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H5FO2/c1-2-3 (5)4 (6)7/h2H,1H3, (H,6,7)/b3-2- . It contains a total of 11 bonds, including 6 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

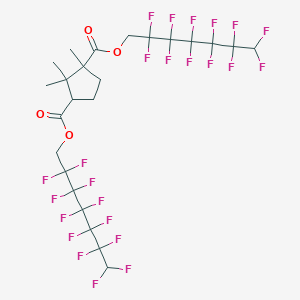

Environmental Persistence and Transformation

2-Fluorobut-2-enoic acid, as part of the broader class of perfluoroalkyl and polyfluoroalkyl substances (PFAS), exhibits environmental persistence and potential for transformation. Studies have shown that fluorinated alternatives to long-chain PFAS, such as HFPO-DA, are increasingly detected in environmental samples due to stringent regulations on traditional PFAS. These compounds, including this compound analogs, are found in river and estuary systems across different regions, indicating their widespread use and environmental dispersion. The distinct environmental behavior of these substances, including their occurrence, distribution, and potential for transformation, underscores the need for continued research into their environmental fate and impacts (Heydebreck et al., 2015).

Biotransformation in Plants

The potential for biotransformation of PFAS, including compounds structurally related to this compound, has been explored in various plant species. For instance, studies on the uptake, translocation, and biotransformation of fluorotelomer-based substances in pumpkins have provided insights into how these compounds are absorbed by roots and metabolized within plant tissues. The findings suggest that plants can absorb and metabolize fluorotelomer sulfonic acids, leading to the formation of perfluorocarboxylic acids, which raises concerns about the bioaccumulation and biomagnification of PFAS in agricultural systems (Zhao et al., 2019).

Emissions and Environmental Impact from Manufacturing Facilities

Research has also focused on the emissions and environmental impact of fluorinated compounds from manufacturing facilities. Studies have identified various per- and polyfluoroalkyl substances in the vicinity of major fluoropolymer manufacturing plants, highlighting the role of these facilities as significant sources of environmental contamination. The detection of a wide range of PFAS, including short-chain perfluorobutyl side chains, emphasizes the complexity of emissions from such facilities and the need for comprehensive environmental monitoring and management strategies to mitigate their impact (Song et al., 2018).

Innovative Fluorinated Polymers

On the application front, innovative fluorinated polymers containing short perfluorobutyl side chains have been developed as environmentally friendly alternatives to traditional long-chain PFAS. These polymers exhibit exceptional wetting performance on various substrates, opening new avenues for their use in nonstick and self-cleaning applications. The synthesis and characterization of these polymers have provided valuable insights into their potential environmental benefits and applications, marking a significant step towards sustainable fluoropolymer technologies (Jiang et al., 2016).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluorobut-2-enoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,4-Butanediol", "Hydrogen fluoride", "Sodium hydroxide", "Sulfuric acid", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Ethyl acetate" ], "Reaction": [ "1. Conversion of 1,4-Butanediol to 2-Butene-1,4-diol using sulfuric acid as a catalyst", "2. Conversion of 2-Butene-1,4-diol to 2-Butene-1,4-diol diacetate using acetic anhydride", "3. Conversion of 2-Butene-1,4-diol diacetate to 2-Butene-1,4-diol difluoroacetate using hydrogen fluoride", "4. Conversion of 2-Butene-1,4-diol difluoroacetate to 2-Fluorobut-2-enoic acid using sodium hydroxide, sodium chloride, and sodium bicarbonate in methanol and ethyl acetate as solvents" ] } | |

Numéro CAS |

2365-87-9 |

Formule moléculaire |

C4H5FO2 |

Poids moléculaire |

104.08 g/mol |

Nom IUPAC |

2-fluorobut-2-enoic acid |

InChI |

InChI=1S/C4H5FO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7) |

Clé InChI |

LWCDSJZGNUDNCO-UHFFFAOYSA-N |

SMILES isomérique |

C/C=C(/C(=O)O)\F |

SMILES |

CC=C(C(=O)O)F |

SMILES canonique |

CC=C(C(=O)O)F |

Origine du produit |

United States |

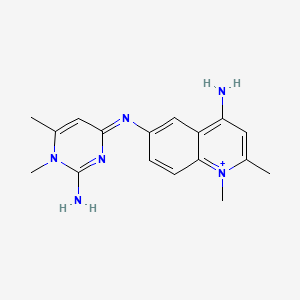

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

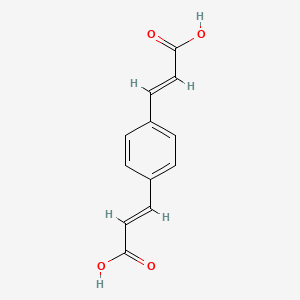

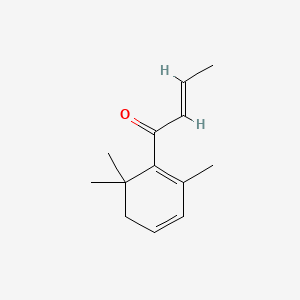

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-imidazo[4,5-c]quinoline](/img/structure/B3421937.png)

![Benzenamine, N-[(4-methylphenyl)methylene]-](/img/structure/B3421990.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B3421993.png)